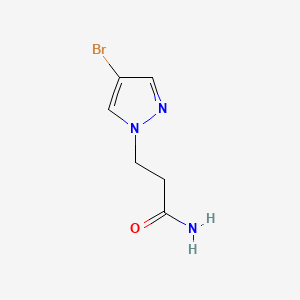

3-(4-bromo-1H-pyrazol-1-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMDURNFVFITBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672482 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177349-02-8 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and detailed characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is based on a robust Michael addition reaction, and the characterization is detailed through modern spectroscopic techniques. This document is intended to serve as a practical resource for scientists, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its metabolic stability and versatile substitution patterns have led to the development of drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] The title compound, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, represents a valuable building block for the synthesis of more complex molecules, with the bromine atom providing a handle for further functionalization through cross-coupling reactions and the propanamide moiety offering potential for hydrogen bonding interactions with biological targets.

Proposed Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

The proposed synthesis of the title compound is achieved through a base-catalyzed Michael addition of 4-bromo-1H-pyrazole to acrylamide. This aza-Michael addition is a highly efficient method for the N-alkylation of pyrazoles.[4]

Reaction Mechanism: The Aza-Michael Addition

The reaction proceeds via a nucleophilic attack of the deprotonated pyrazole nitrogen onto the electron-deficient β-carbon of acrylamide. The propanamide side chain is thus introduced at the N1 position of the pyrazole ring.

Caption: Proposed Aza-Michael Addition Mechanism.

Experimental Protocol: Synthesis

Materials and Reagents:

-

4-bromo-1H-pyrazole

-

Acrylamide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add acrylamide (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the standard analytical techniques and the expected results.

Molecular Structure

Caption: Molecular structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Spectroscopic and Physical Data

| Analysis | Expected Results |

| Molecular Formula | C₆H₈BrN₃O |

| Molecular Weight | 218.05 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | See Table 1 |

| ¹³C NMR | See Table 2 |

| IR (cm⁻¹) | 3350-3180 (N-H stretch), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1550 (C=N stretch), 1450 (C-N stretch), 750 (C-Br stretch)[5][6] |

| Mass Spec (EI) | M⁺ at m/z 217, M⁺+2 at m/z 219 (approx. 1:1 ratio)[7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9]

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | 7.5 - 7.6 | s | - |

| Pyrazole H-5 | 7.4 - 7.5 | s | - |

| N-CH₂ | 4.3 - 4.4 | t | 6-7 |

| CH₂-C=O | 2.8 - 2.9 | t | 6-7 |

| NH₂ | 5.5 - 7.0 | br s | - |

Note: Predicted values are based on analogous structures.[10][11]

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 172 |

| Pyrazole C-5 | 139 - 141 |

| Pyrazole C-3 | 128 - 130 |

| Pyrazole C-4 | 92 - 94 |

| N-CH₂ | 48 - 50 |

| CH₂-C=O | 35 - 37 |

Note: Predicted values are based on analogous structures.[11][12]

Infrared (IR) Spectroscopy

Protocol:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample on the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹.

The IR spectrum is expected to show characteristic peaks for the amide and pyrazole functional groups.[3][5][13]

Mass Spectrometry (MS)

Protocol:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.

-

Acquire the mass spectrum using electron ionization (EI) or electrospray ionization (ESI).

A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M⁺ and M⁺+2) of approximately the same intensity.[7][14]

Safety Precautions

Acrylamide:

-

Hazard: Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[15][16] It can be absorbed through the skin.

-

Handling: Always handle acrylamide in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2][18]

-

Disposal: Dispose of acrylamide waste according to institutional guidelines for hazardous chemical waste.

4-bromo-1H-pyrazole:

-

Hazard: Brominated organic compounds can be irritants and may have other toxicological properties.

-

Handling: Handle in a fume hood, wearing standard PPE. Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of as halogenated organic waste.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. The proposed synthetic route via Michael addition is efficient and scalable. The detailed characterization protocols ensure the unambiguous identification and verification of the final product's purity. Adherence to the outlined safety procedures is paramount for the safe execution of this work. This guide is intended to empower researchers in their efforts to explore the potential of novel pyrazole derivatives in drug discovery and development.

References

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2006). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectra of organic compounds containing bromine and chlorine. (1975). ACS Publications. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown. Retrieved from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central. Retrieved from [Link]

- Method for purifying pyrazoles. (n.d.). Google Patents.

-

Acrylamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]

-

Safety Data Sheet: Acrylamide. (n.d.). Carl ROTH. Retrieved from [Link]

-

SOP Acrylamide solution, 40 %. (2019). DBMR Safety. Retrieved from [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. Retrieved from [Link]

-

Guidelines for Safe Use of Acrylamide. (n.d.). Duke OESO. Retrieved from [Link]

-

NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR of 3-(4-bromo-1H-pyrazol-1-yl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]propanamide. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). PubMed Central. Retrieved from [Link]

-

Molecular determinants of acrylamide neurotoxicity through covalent docking. (n.d.). PubMed Central. Retrieved from [Link]

-

3-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide. (n.d.). AA Blocks. Retrieved from [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2014). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. (2024). MDPI. Retrieved from [Link]

Sources

- 1. CAS#:1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide | Chemsrc [m.chemsrc.com]

- 2. safety.duke.edu [safety.duke.edu]

- 3. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. nj.gov [nj.gov]

- 16. umdearborn.edu [umdearborn.edu]

- 17. safety.dbmr.unibe.ch [safety.dbmr.unibe.ch]

- 18. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a heterocyclic compound of interest in contemporary drug discovery and development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, established chemical principles, and predictive computational models. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to generate precise data in their own laboratories. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for applications in medicinal chemistry, pharmacology, and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[1] The subject of this guide, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, incorporates this key heterocycle functionalized with a bromine atom and a propanamide side chain. These modifications are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its physicochemical properties is therefore paramount for any rational drug design and development program.

This guide will systematically explore the key physicochemical parameters of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, offering a blend of available data, expert analysis of structural analogs, and detailed experimental methodologies.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

Chemical Structure

The chemical structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide is presented below:

Caption: 2D structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Key Identifiers

A summary of the core molecular identifiers for 3-(4-bromo-1H-pyrazol-1-yl)propanamide is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C6H8BrN3O | Supplier Data |

| Molecular Weight | 234.05 g/mol | Calculated |

| CAS Number | Not explicitly found | - |

Thermal Properties: Melting Point and Thermal Stability

The thermal behavior of a compound is critical for its handling, formulation, and storage.

Melting Point

Estimated Melting Point: Based on these analogs, a melting point in the range of 100-120 °C is a reasonable estimation for 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline 3-(4-bromo-1H-pyrazol-1-yl)propanamide is finely ground to a powder. A capillary tube is then packed with the powder to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The packed capillary is placed in the heating block of the melting point apparatus.[6]

-

Heating Profile: A rapid heating rate (e.g., 10 °C/minute) is initially used to determine an approximate melting range.[1] A second, fresh sample is then heated slowly (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.[1][5]

-

Data Acquisition: The temperature at which the first liquid droplet is observed is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting.[4] This range is reported as the melting point.

Caption: Workflow for experimental melting point determination.

Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of a material. While no specific TGA/DSC data exists for the target compound, studies on other heterocyclic compounds show that decomposition temperatures are typically well above their melting points.[7] For pyrazoline derivatives, decomposition temperatures have been observed to be in the range of 257-292 °C.[8]

Expected Behavior: 3-(4-bromo-1H-pyrazol-1-yl)propanamide is expected to be thermally stable up to at least 200 °C. A DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.

Aqueous and Organic Solvent Solubility

The solubility of 3-(4-bromo-1H-pyrazol-1-yl)propanamide will be governed by the interplay of its polar and non-polar functionalities. The propanamide group can act as both a hydrogen bond donor and acceptor, which should confer some aqueous solubility.[9] However, the 4-bromopyrazole moiety is more lipophilic.

Predicted Solubility:

-

Water: Sparingly soluble. The presence of the amide group should allow for some solubility, but the brominated pyrazole ring will limit it.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated.

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted.

Experimental Protocol for Solubility Determination

A straightforward method to determine the solubility of a compound in various solvents is as follows:

Methodology:

-

Sample Preparation: Weigh a precise amount of 3-(4-bromo-1H-pyrazol-1-yl)propanamide (e.g., 10 mg) into a series of vials.[10]

-

Solvent Addition: To each vial, add a specific solvent in small, incremental volumes (e.g., 100 µL).[10]

-

Equilibration: After each addition, the mixture is vortexed and/or sonicated to facilitate dissolution. The sample is observed for complete dissolution (a clear solution with no visible solid particles).

-

Quantification: The total volume of solvent required to completely dissolve the solid is recorded. The solubility can then be expressed in terms of mg/mL or mol/L.

Chromatographic Behavior: Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard technique for assessing the purity of organic compounds.

Predicted Retention Behavior

Given its structure, 3-(4-bromo-1H-pyrazol-1-yl)propanamide is expected to be well-retained on a C18 stationary phase. The bromopyrazole moiety will contribute to its retention in a reversed-phase system.

Protocol for RP-HPLC Purity Analysis

A general RP-HPLC method for the purity determination of 3-(4-bromo-1H-pyrazol-1-yl)propanamide is outlined below.

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical starting condition would be 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or a wavelength determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.

Caption: Workflow for RP-HPLC purity analysis.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the two methylene groups of the propanamide chain, and the amide protons. The pyrazole protons will likely appear in the aromatic region (δ 7-8 ppm). The methylene protons adjacent to the pyrazole nitrogen and the carbonyl group will be downfield-shifted. The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three pyrazole carbons, the two methylene carbons, and the carbonyl carbon. The carbonyl carbon will be the most downfield-shifted signal (typically δ > 170 ppm).

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]+ or [M+H]+ should be observed at m/z corresponding to the molecular weight (234.05). Common fragmentation patterns for pyrazoles include the loss of HCN and N₂.[11] The propanamide side chain may undergo cleavage at the C-C and C-N bonds.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present.

-

N-H stretch (amide): A broad band in the region of 3100-3500 cm⁻¹.[12]

-

C=O stretch (amide): A strong absorption around 1650-1680 cm⁻¹.[12]

-

C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

Ionization and Lipophilicity

Acidity/Basicity (pKa)

The pyrazole ring is weakly basic, with a pKa of the conjugate acid around 2.5.[13][14] The amide group is generally neutral. Therefore, 3-(4-bromo-1H-pyrazol-1-yl)propanamide is expected to be a very weak base. Computational methods can be employed to predict the pKa value with reasonable accuracy.[15]

Predicted pKa: ~2.0-3.0

Lipophilicity (LogP)

The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The bromo-substituted pyrazole ring will contribute significantly to the lipophilicity. Computational tools are widely used to predict LogP values.[16]

Predicted LogP: Based on its structure, a LogP value in the range of 1.5-2.5 is anticipated, indicating moderate lipophilicity.

Conclusion

This technical guide has provided a detailed examination of the anticipated physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. While direct experimental data is currently sparse, a robust profile has been constructed through the analysis of structural analogs and the application of established chemical principles. The inclusion of detailed experimental protocols for the determination of these properties serves as a practical resource for researchers, enabling the generation of empirical data to validate and refine the predictions made herein. A comprehensive understanding of these physicochemical characteristics is essential for advancing the study and application of this promising pyrazole derivative in drug discovery and other scientific disciplines.

References

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

General test (Ferric chloride test). Scribd. [Link]

-

Elguero, J., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Semantic Scholar. [Link]

-

Melting Point Determination. Mettler Toledo. [Link]

-

Marín-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

Determination of Melting Point. University of Anbar. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Melting Point Determination. University of South Alabama. [Link]

-

Classification of organic compounds By solubility. Scribd. [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. [Link]

-

Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

-

Thermal analysis (TG and DSC curves) for the AM sample. ResearchGate. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

-

How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? (2015). ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

-

Predicted LogP values for (a) thiazolo[3,2-b][10][17][18]triazoles (1a–16a)... ResearchGate. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]

-

Introduction to IR Spectroscopy - Amides. (2012). YouTube. [Link]

-

[Computerized logP prediction using fragment methods]. PubMed. [Link]

-

The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). PMC. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Semantic Scholar. [Link]

-

Thermal analysis (TG and DSC curves) for the AM sample. ResearchGate. [Link]

-

Purity Analysis and Impurities Determination by Reversed-Phase High- Performance Liquid Chromatography. Taylor & Francis eBooks. [Link]

-

Diazoles & diazines: properties, syntheses & reactivity. University of Oxford. [Link]

-

Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials. [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PubMed Central. [Link]

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025). ResearchGate. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Thermal Analysis. ACS Publications. [Link]

-

An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal. [Link]

-

Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

Sources

- 1. southalabama.edu [southalabama.edu]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. ursinus.edu [ursinus.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. imperial.ac.uk [imperial.ac.uk]

- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from established chemical principles and data on analogous structures, this document details its molecular characteristics, a proposed synthesis pathway, methods for structural verification, and its potential biological significance.

Chemical Identity and Molecular Structure

The fundamental structure consists of a 4-bromopyrazole ring N-alkyated with a propanamide side chain. The pyrazole ring is a common scaffold in pharmacologically active molecules, and the bromo-substituent offers a site for further chemical modification, such as cross-coupling reactions.[1][2][3]

Molecular Formula: C₆H₈BrN₃O[4]

Molecular Structure Diagram:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Bromopyrazole (1.0 eq) [5]* Acrylamide (1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) or Sodium Hydride (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-bromopyrazole in anhydrous DMF, add acrylamide.

-

Initiation: Add the base catalyst (e.g., DBU) dropwise at room temperature. The choice of a non-nucleophilic organic base like DBU is to favor the Michael addition over other potential side reactions. Alternatively, for a stronger base, sodium hydride can be used, which would first deprotonate the pyrazole to form the more nucleophilic pyrazolide anion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromopyrazole) is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is critical. A combination of spectroscopic methods is standard practice in organic synthesis. [6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the pyrazole ring protons (two singlets in the aromatic region), and the protons of the propanamide side chain (two triplets corresponding to the two methylene groups). The amide protons would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display signals for each unique carbon atom. This includes three signals for the pyrazole ring carbons, two for the methylene groups in the side chain, and one for the carbonyl carbon of the amide.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the M+ and M+2 ions).

Potential Applications and Biological Significance

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. [6][8][9]The structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide suggests several avenues for its application in research and drug development.

-

Scaffold for Drug Discovery: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The bromo-substituent is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships. [3]* Potential Pharmacological Activity: Given that pyrazole-containing compounds have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties, it is plausible that this molecule or its derivatives could exhibit similar biological effects. [6][8][9]Screening this compound in relevant biological assays would be a logical next step. For example, many pyrazole derivatives act as inhibitors of various kinases or other enzymes. [10]

Safety and Handling

As with any laboratory chemical, 3-(4-bromo-1H-pyrazol-1-yl)propanamide should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

AA Blocks. 1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide. [Link]

-

Chemsrc. CAS#:1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide. [Link]

-

Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

-

MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

-

Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

-

STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. [Link]

-

PubChemLite. 3-(4-bromo-1h-pyrazol-1-yl)propanamide. [Link]

-

AA Blocks. 1248287-05-9 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(ethylamino)propanamide. [Link]

-

Chemcd. 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide. [Link]

-

Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

-

Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]

-

Sinfoo Biotech. 3-(4-bromo-1h-pyrazol-1-yl)propan-1-ol. [Link]

-

SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

Wiley Online Library. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. PubChemLite - 3-(4-bromo-1h-pyrazol-1-yl)propanamide (C6H8BrN3O) [pubchemlite.lcsb.uni.lu]

- 5. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-(4-bromo-1H-pyrazol-1-yl)propanamide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-(4-bromo-1H-pyrazol-1-yl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this compound is also discussed, providing a complete profile for this molecule of interest.

Introduction

3-(4-bromo-1H-pyrazol-1-yl)propanamide belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the expected spectroscopic data for 3-(4-bromo-1H-pyrazol-1-yl)propanamide, based on established principles and data from analogous structures.

Molecular Structure and Logic

The structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide combines a 4-bromopyrazole ring with a propanamide side chain attached at the N1 position of the pyrazole. This arrangement dictates the expected spectroscopic signals, which can be logically dissected into contributions from the pyrazole core and the aliphatic amide chain.

Caption: Molecular Structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the pyrazole ring protons and the propanamide side chain protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | 7.5 - 7.8 | s | - |

| H-5 (pyrazole) | 7.3 - 7.6 | s | - |

| -CH₂- (adjacent to pyrazole) | 4.2 - 4.5 | t | 6.5 - 7.5 |

| -CH₂- (adjacent to carbonyl) | 2.6 - 2.9 | t | 6.5 - 7.5 |

| -NH₂ (amide) | 5.5 - 7.5 | br s | - |

Interpretation:

-

Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as singlets in the aromatic region.[3] The absence of adjacent protons leads to no splitting. Their exact chemical shifts can vary depending on the solvent and concentration.

-

Propanamide Protons: The two methylene (-CH₂-) groups of the propanamide chain will appear as triplets due to coupling with each other. The methylene group attached to the nitrogen of the pyrazole ring will be deshielded and appear at a higher chemical shift compared to the methylene group adjacent to the carbonyl.

-

Amide Protons (-NH₂): The protons of the primary amide will typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (amide) | 170 - 175 |

| C-3 (pyrazole) | 138 - 142 |

| C-5 (pyrazole) | 128 - 132 |

| C-4 (pyrazole, C-Br) | 95 - 100 |

| -CH₂- (adjacent to pyrazole) | 48 - 52 |

| -CH₂- (adjacent to carbonyl) | 35 - 40 |

Interpretation:

-

Carbonyl Carbon: The carbon of the amide carbonyl group is expected to have the highest chemical shift, typically in the range of 170-175 ppm.

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the bromine substituent. The carbon bearing the bromine (C-4) will be significantly shielded compared to the other pyrazole carbons.[4]

-

Propanamide Carbons: The two methylene carbons will have distinct chemical shifts, with the carbon attached to the pyrazole nitrogen appearing at a higher chemical shift due to the electronegativity of the nitrogen.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3100 - 3500 | Medium (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide I) | 1650 - 1690 | Strong |

| N-H bend (amide II) | 1590 - 1650 | Medium |

| C=N stretch (pyrazole) | 1500 - 1600 | Medium |

| C-N stretch | 1350 - 1450 | Medium |

| C-Br stretch | 500 - 600 | Medium to Strong |

Interpretation:

-

N-H Stretching: A primary amide will show two characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹.[5][6]

-

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretch is a key feature of the amide group and is expected around 1650-1690 cm⁻¹.[2]

-

N-H Bending (Amide II): The N-H bending vibration will appear in the 1590-1650 cm⁻¹ region.

-

Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will result in absorptions in the fingerprint region.

-

C-Br Stretching: The presence of the bromine atom will give rise to a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion:

-

[M]⁺: m/z 232 and 234 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Proposed Fragmentation Pathway:

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Interpretation:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.[7] The fragmentation is likely to occur at the bonds of the propanamide side chain and within the pyrazole ring. Key fragmentation pathways may include:

-

Cleavage of the propanamide chain: Loss of the propanamide side chain as a neutral fragment, leading to the formation of the 4-bromopyrazole cation.

-

Loss of bromine: Fragmentation involving the loss of a bromine radical from the molecular ion or subsequent fragment ions.

-

Ring fragmentation: Cleavage of the pyrazole ring, leading to smaller fragment ions.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Synthesis Outline

A plausible synthetic route to 3-(4-bromo-1H-pyrazol-1-yl)propanamide involves the N-alkylation of 4-bromopyrazole with a suitable three-carbon synthon bearing a protected or precursor amide functionality. A common method is the Michael addition of a pyrazole to an α,β-unsaturated amide.[8]

Caption: Synthetic Workflow for 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-bromopyrazole in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and acrylamide.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, filter the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 3-(4-bromo-1H-pyrazol-1-yl)propanamide. The presented data and protocols are based on fundamental spectroscopic principles and comparison with closely related structures, offering a robust framework for the characterization of this and similar pyrazole derivatives. The synthesis protocol outlined provides a practical approach for obtaining this compound for further research and development.

References

-

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. PubChem. [Link]

-

3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide. Chemsrc. [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

Biharee, A., et al. (2018). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 10(6), 1-8. [Link]

-

Brittain, B. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

de Santos, E. L., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Elguero, J., et al. (1985). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 23(8), 657-663. [Link]

-

Gómez, B. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5463. [Link]

-

Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10116-10126. [Link]

-

Infrared Spectroscopy. St. Paul's Cathedral Mission College. [Link]

-

Introduction to IR Spectroscopy - Amides. YouTube. [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(17), 9631-9634. [Link]

-

Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5463. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4587. [Link]

-

Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 18(1), 1-10. [Link]

Sources

- 1. 1249294-01-6|3-(4-Bromo-1H-pyrazol-1-yl)-N-ethylpropanamide|BLD Pharm [bldpharm.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. scielo.org.mx [scielo.org.mx]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Literature review of pyrazole amide scaffolds in medicinal chemistry.

An In-depth Technical Guide to Pyrazole Amide Scaffolds in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, fused with an amide moiety, creates the pyrazole amide scaffold—a structure of profound significance in medicinal chemistry.[1][2] This scaffold is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Pyrazole amide derivatives have been successfully developed into therapeutics for inflammation, cancer, infectious diseases, and more.[5][6][7] Their success stems from the pyrazole ring's versatile substitution patterns, which allow for fine-tuning of steric, electronic, and pharmacokinetic properties, and the amide linker's capacity to form crucial hydrogen bonds with protein targets.[8][9] This guide provides a comprehensive review of the synthesis, diverse biological applications, structure-activity relationships (SAR), and future outlook for this remarkable chemical scaffold.

The Pyrazole Amide: A Privileged Scaffold in Drug Discovery

The pyrazole core is a versatile building block in drug design.[10][11] Its unique electronic properties and the presence of both hydrogen bond donor and acceptor sites on its nitrogen atoms allow for multiple points of interaction with biological macromolecules.[1][4] When combined with the amide group—a ubiquitous functional group in pharmaceuticals known for its structural rigidity and hydrogen bonding capabilities—the resulting pyrazole amide scaffold becomes a powerful pharmacophore.[8][9] This combination is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various kinase inhibitors used in oncology, underscoring its therapeutic relevance.[2][12] The scaffold's value lies in its synthetic accessibility and the modularity of its design; modifications can be readily made at several positions on the pyrazole ring and on the amide's nitrogen substituent, providing a vast chemical space for optimization.[1][13]

Synthetic Strategies for Pyrazole Amide Scaffolds

The construction of the pyrazole amide core can be achieved through several reliable synthetic routes. The most common strategies involve the initial formation of a pyrazole carboxylic acid or its ester derivative, followed by amide bond formation.

Core Synthetic Methodologies

-

Cyclocondensation Reactions: The Knorr pyrazole synthesis and related cyclocondensation reactions are foundational. A common approach involves reacting a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative to form the pyrazole ring.[13][14] If one of the carbonyl precursors is an ester, this directly yields a pyrazole carboxylate ready for amidation.

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. For instance, the cycloaddition of ethyl diazoacetate with an appropriate α-methylene carbonyl compound can produce pyrazole-5-carboxylates.[13]

-

Amide Bond Formation: Once the pyrazole carboxylic acid is obtained, standard peptide coupling chemistry is employed. Reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or conversion to an acyl chloride followed by reaction with an amine are routinely used to form the final amide product.

Below is a diagram illustrating a general workflow for the synthesis of pyrazole amides.

Caption: General synthetic workflow for pyrazole amides.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Pyrazole Carboxamide

This protocol describes a typical two-step synthesis, starting from a β-ketoester and a substituted hydrazine to form the pyrazole core, followed by amidation.

Step 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in glacial acetic acid (5 mL/mmol), add phenylhydrazine (1.05 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Step 2: Synthesis of N-benzyl-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide

-

Hydrolysis: Saponify the ethyl ester from Step 1 by dissolving it in a 2M solution of sodium hydroxide in a 1:1 mixture of ethanol and water. Heat the mixture at 80°C for 2-3 hours. Acidify the cooled solution with 2N HCl to precipitate the pyrazole carboxylic acid. Filter, wash with water, and dry the solid.

-

Amide Coupling: Dissolve the pyrazole carboxylic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath and add EDC (1.2 eq) portion-wise.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final pyrazole amide.

Pharmacological Landscape of Pyrazole Amides

The pyrazole amide scaffold has demonstrated remarkable versatility, leading to the development of agents across multiple therapeutic areas.[11][13]

Anti-inflammatory Agents: Targeting COX-2

Perhaps the most famous application of the pyrazole amide scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[14][15]

Case Study: Celecoxib Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, which is responsible for prostaglandin synthesis in inflammatory pathways.[16] This selectivity spares the COX-1 isoform, which plays a protective role in the gastrointestinal tract, thereby reducing the gastric side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17][18] The chemical structure features a 4-sulfonamidophenyl group at the N1 position of the pyrazole ring, which is crucial for its COX-2 selectivity.

Caption: Mechanism of COX-2 inhibition by pyrazole amides.

Anticancer Therapeutics: A Multi-Targeted Approach

In oncology, pyrazole amides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[5][19]

3.2.1 Kinase Inhibition The pyrazole core often acts as a hinge-binding motif, a key interaction for ATP-competitive kinase inhibitors.[10] The amide portion can then form additional hydrogen bonds and direct substituents toward other regions of the ATP-binding pocket to enhance potency and selectivity.[9] Pyrazole amides have shown inhibitory activity against a wide range of kinases, including:

-

Janus Kinases (JAKs): Gandotinib (LY2784544) is a selective JAK2 inhibitor built on a 3-aminopyrazole scaffold.[10]

-

Aurora Kinases: Involved in mitosis, these are key targets for cancer therapy. Several pyrazole-based compounds show potent inhibition of Aurora A and B.[20]

-

Cyclin-Dependent Kinases (CDKs): Compounds bearing indole and pyrazole moieties have demonstrated significant CDK2 inhibitory activity.[5]

-

c-Jun N-terminal Kinase (JNK): Pyrazole amides have been synthesized as potent JNK-1 inhibitors with anti-inflammatory and potential anticancer effects.[9]

-

Receptor Tyrosine Kinases (VEGFR/EGFR): Pyrazole hybrids have been developed as dual inhibitors of VEGFR-2 and EGFR, key drivers of angiogenesis and tumor growth.[5]

Caption: Kinase signaling pathways targeted by pyrazole amides.

Table 1: Anticancer Activity of Representative Pyrazole Amide Derivatives

| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Benzothiazole Hybrid | VEGFR-2 / Multiple | HT29 (Colon) | 3.17 | [5] |

| Indole-Pyrazole Hybrid | CDK2 | HCT116 (Colon) | < 23.7 | [5] |

| Pyrazole Carbaldehyde Derivative | PI3K | MCF7 (Breast) | 0.25 | [5] |

| Pyrazolyl Benzimidazole | Aurora A/B | HepG2 (Liver) | 10.8 | [20] |

| Pyrazole-based Ligand | EGFR / CDK2 | MCF7 (Breast) | Varies | [5] |

Antimicrobial Agents

The pyrazole amide scaffold is also a valuable framework for developing new antimicrobial agents.[6][21] Derivatives have shown efficacy against a range of pathogens.

-

Antibacterial Activity: Certain pyrazole amide derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][8] The natural product Pyrazofurin, a C-glycoside of a pyrazole carboxamide, has a broad spectrum of antimicrobial and antiviral activity.[22]

-

Antifungal Activity: Pyrazole amides are prominent in agriculture as fungicides.[8] Many act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[8] For example, Fluxapyroxad is a commercial fungicide built on this scaffold.[8]

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of pyrazole amides involves systematic modification of the scaffold's different components.[8][23]

Impact of Substituents on the Pyrazole Ring

-

N1-Position: This position is critical for modulating selectivity and physicochemical properties. Large, aromatic groups (like in Celecoxib) can confer selectivity for certain enzyme isoforms (e.g., COX-2).[7] In kinase inhibitors, this position often projects into the solvent-exposed region, allowing for the introduction of solubilizing groups.

-

C3-Position: Substitutions here often point towards the "gatekeeper" residue in kinases. Small, hydrophobic groups are often preferred. In some cases, introducing groups like trifluoromethyl can enhance potency.[16]

-

C4-Position: This position is less commonly substituted in active compounds but can be used to modulate the electronic nature of the ring or to block metabolic pathways.

-

C5-Position: Similar to N1, this position often bears an aryl group that can engage in crucial hydrophobic or π-π stacking interactions within the target's active site.[24]

Role of the Amide Linker and its Substituents

The amide linker is not merely a spacer; it is a key pharmacophoric element.[9] The N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The substituent on the amide nitrogen (the "eastern" region) can be varied extensively to probe different pockets of the binding site, improve solubility, or enhance cell permeability.[25][26]

Caption: Key structure-activity relationship points for pyrazole amides.

Future Perspectives and Conclusion

The pyrazole amide scaffold continues to be a cornerstone of modern medicinal chemistry. Its proven track record, synthetic tractability, and wide-ranging biological activities ensure its continued exploration. Future research will likely focus on several key areas:

-

Novel Targets: Applying the scaffold to new and challenging biological targets, particularly in areas of unmet medical need like neurodegenerative diseases and rare cancers.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors) to achieve synergistic effects or combat drug resistance.

-

AI and Machine Learning: Utilizing computational tools to accelerate the design and optimization of new pyrazole amide derivatives, predicting their activity, selectivity, and pharmacokinetic properties before synthesis.[8]

References

-

Zhang, X., Sun, W., Yi, Q., Tian, K., Zi, W., & Yang, S. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]

-

Zhang, X., et al. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]

-

Lusardi, M., Signorello, M. G., Russo, E., Caviglia, D., Ponassi, M., Iervasi, E., Rosano, C., Brullo, C., & Spallarossa, A. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]

-

Brullo, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Lan, R., et al. (2001). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC - NIH. [Link]

-

Perumattam, J., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. [Link]

-

(n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Voll, A. M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

(n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

- (n.d.). Pyrazole-amide compounds useful as kinase inhibitors.

-

Alam, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Fadda, A. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. scielo.br. [Link]

-

(n.d.). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

-

(n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [Link]

-

El-Reedy, A. A. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

-

Kumar, P., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Kumar, V. & Sharma, P. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Becerra, D., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Ríos, M.-C. & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Twigge, L., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Maccari, R., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

-

Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Tsolaki, E., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

-

(n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

(n.d.). Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group. ResearchGate. [Link]

-

Refat, H. M., et al. (2025). Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals. PMC. [Link]

-

Patel, P. & M, F. (2023). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

-

(n.d.). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]

-

(n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

Liu, M., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. srrjournals.com [srrjournals.com]

- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijrar.org [ijrar.org]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic versatility make it a cornerstone for the development of novel therapeutic agents. This guide provides a detailed technical overview of a specific pyrazole derivative, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, offering insights into its chemical identifiers, potential synthetic routes, and the broader context of its significance in drug discovery. While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for researchers.

Part 1: Core Chemical Identity

The foundational step in understanding any chemical entity is to establish its unambiguous identification. For 3-(4-bromo-1H-pyrazol-1-yl)propanamide, the following identifiers are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-bromo-1H-pyrazol-1-yl)propanamide | N/A |

| Molecular Formula | C6H8BrN3O | [1] |

| Molecular Weight | 218.05 g/mol | N/A |

| SMILES | C1=C(C=NN1CCC(=O)N)Br | [1] |

| InChIKey | FOMDURNFVFITBG-UHFFFAOYSA-N | [1] |

These identifiers provide a standardized language for communicating the precise chemical structure of the molecule, ensuring clarity and accuracy in research and development.

Part 2: Strategic Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway